molecular formula C18H16ClF3N2O4 B12466553 Methyl 2-(4-{[(3-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Methyl 2-(4-{[(3-chlorophenyl)carbamoyl](methyl)amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No.: B12466553
M. Wt: 416.8 g/mol
InChI Key: FGJOTGPVOUWFCR-UHFFFAOYSA-N
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Description

Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, a hydroxypropanoate moiety, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chlorophenyl isocyanate with N-methyl-4-aminophenol to form the intermediate 4-{(3-chlorophenyl)carbamoylamino}phenol. This intermediate is then reacted with methyl 3,3,3-trifluoro-2-hydroxypropanoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group and chlorophenyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-{(3-fluorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-{(3-bromophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
  • Methyl 2-(4-{(3-iodophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Uniqueness

Methyl 2-(4-{(3-chlorophenyl)carbamoylamino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

Molecular Formula

C18H16ClF3N2O4

Molecular Weight

416.8 g/mol

IUPAC Name

methyl 2-[4-[(3-chlorophenyl)carbamoyl-methylamino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate

InChI

InChI=1S/C18H16ClF3N2O4/c1-24(16(26)23-13-5-3-4-12(19)10-13)14-8-6-11(7-9-14)17(27,15(25)28-2)18(20,21)22/h3-10,27H,1-2H3,(H,23,26)

InChI Key

FGJOTGPVOUWFCR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)C(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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